N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide - 1311278-25-7

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

Catalog Number: EVT-1691388
CAS Number: 1311278-25-7
Molecular Formula: C20H14ClF3N2O
Molecular Weight: 390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Taranabant (MK-0364)

Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. It demonstrates a high affinity for CB1R, attributed to strong hydrogen bonding between its amide NH group and the hydroxyl group of the S(7.39)383 residue within the receptor. []

GDC-0449

Compound Description: GDC-0449 is an orally bioavailable Hedgehog (Hh) signaling pathway inhibitor under development for cancer treatment. It exhibits potent inhibition of the Hh pathway and demonstrates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability in various species. []

Relevance: Similar to N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide, GDC-0449 belongs to the benzamide class of compounds. This structural similarity stems from the presence of a central benzamide core in both molecules. Despite this shared feature, their remaining structures differ, resulting in distinct pharmacological profiles and biological targets. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent Glycine Transporter 1 (GlyT1) inhibitor with promising therapeutic potential for schizophrenia. It demonstrates potent GlyT1 inhibitory activity and favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats. []

Relevance: This compound shares the trifluoromethyl-substituted pyridine moiety with N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide. Although the overall structures differ, this shared fragment could imply similarities in their binding affinities and interactions with specific targets. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It displays a favorable CNS multiparameter optimization (CNS MPO) score, suggesting good drug-likeness and potential for central nervous system activity. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). It exhibits a unique pharmacological profile, potentiating acetylcholine (ACh)-evoked currents without displaying the distinct secondary component observed with other type II α7 PAMs. []

Relevance: Both A-867744 and N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide incorporate a 4-chlorophenyl moiety within their structures. While their core structures differ (A-867744 is a benzenesulfonamide derivative), this shared fragment suggests potential similarities in their physicochemical properties and possible interactions with certain biological targets. []

Properties

CAS Number

1311278-25-7

Product Name

N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide

IUPAC Name

N-(4-chlorophenyl)-4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzamide

Molecular Formula

C20H14ClF3N2O

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C20H14ClF3N2O/c1-12-10-15(20(22,23)24)11-18(25-12)13-2-4-14(5-3-13)19(27)26-17-8-6-16(21)7-9-17/h2-11H,1H3,(H,26,27)

InChI Key

DQYOWUQREGOHNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.